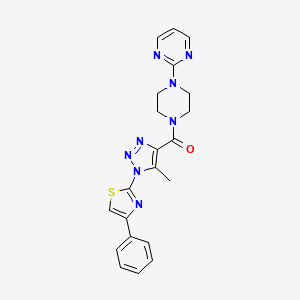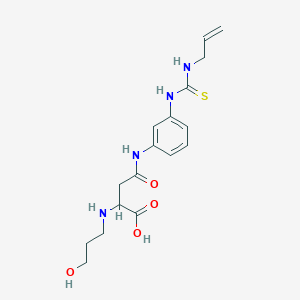![molecular formula C15H17N3O4S3 B2559298 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034547-92-5](/img/structure/B2559298.png)
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is an organic compound with unique structural features that confer distinct chemical and biological properties. This compound belongs to the class of imidazolidinones, which are known for their versatile applications in various fields such as pharmaceuticals, materials science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthetic Route A
Starting Materials: 5-ethyl-2,3'-bithiophen-5-ylamine, methylsulfonyl chloride, and 2-oxoimidazolidine-1-carboxylic acid.
Reaction Conditions:
Step 1: The amine group of 5-ethyl-2,3'-bithiophen-5-ylamine reacts with methylsulfonyl chloride in the presence of a base like triethylamine to form an intermediate sulfonamide.
Step 2: The intermediate is then coupled with 2-oxoimidazolidine-1-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine).
Industrial production methods typically scale up these laboratory reactions with optimizations in reagents' quantities and reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Undergoes oxidation when treated with oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction
The compound can be reduced using mild reducing agents like sodium borohydride, potentially leading to the cleavage of the sulfonyl group.
Substitution
Substitution reactions occur, especially at the sulfonamide group, with reagents such as halides in the presence of a base.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride.
Substitution Reagents: : Halides in the presence of bases like potassium carbonate or triethylamine.
Major Products Formed
Oxidation results in sulfone derivatives.
Reduction might yield desulfonated products.
Substitution reactions produce substituted sulfonamide derivatives.
Scientific Research Applications
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide finds applications in multiple scientific fields:
Chemistry
Used as an intermediate in the synthesis of complex organic molecules.
Acts as a ligand in coordination chemistry.
Biology and Medicine
Investigated for its potential as a pharmacologically active agent, showing promise in antimicrobial and anti-inflammatory studies.
Being explored for drug delivery systems due to its stability and reactivity.
Industry
Utilized in the manufacture of advanced materials such as polymers and coatings.
Acts as a catalyst or catalyst precursor in industrial chemical processes.
Mechanism of Action
The mechanism by which N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide exerts its effects is rooted in its ability to interact with molecular targets through its sulfonamide and imidazolidinone functional groups.
Molecular Targets and Pathways
Binding Sites: : The compound binds to enzymes and receptors through hydrogen bonding and hydrophobic interactions.
Pathways: : Modulates biochemical pathways involved in inflammation and microbial growth, possibly through the inhibition of key enzymes or receptor antagonism.
Comparison with Similar Compounds
When comparing N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide to other similar compounds, its uniqueness lies in the combined presence of the bithiophene and imidazolidinone moieties, which confer distinctive reactivity and biological activity.
Similar Compounds
N-(2-(Thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Similar structure with thiophene instead of bithiophene.
N-(2-(Phenyl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Benzene ring in place of the bithiophene moiety.
N-(2-(Furan-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Furan ring instead of bithiophene.
These compounds, while structurally similar, do not exhibit the same level of reactivity or biological activity as this compound, highlighting its unique profile.
That's a lot to digest. Fascinating stuff, though, right? Got any other compounds you’re curious about?
Properties
IUPAC Name |
3-methylsulfonyl-2-oxo-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]imidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S3/c1-25(21,22)18-8-7-17(15(18)20)14(19)16-6-4-12-2-3-13(24-12)11-5-9-23-10-11/h2-3,5,9-10H,4,6-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXZUEWAZLEXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide](/img/structure/B2559215.png)


![3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2559219.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2559220.png)

![5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine](/img/structure/B2559222.png)
![N-[(2Z)-2-[(3,4-dimethylanilino)methylidene]-5-ethoxy-6-methoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2559226.png)
![methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate](/img/structure/B2559228.png)


![1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B2559234.png)
![4-methyl-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2559235.png)
![N-[3-(Cyclopropylsulfamoyl)phenyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2559237.png)
